An In-depth Technical Guide to (R)-5-Amino-4-methylpentan-1-ol hydrochloride: A Chiral Building Block for CNS Drug Discovery
An In-depth Technical Guide to (R)-5-Amino-4-methylpentan-1-ol hydrochloride: A Chiral Building Block for CNS Drug Discovery
This guide provides a comprehensive technical overview of (R)-5-Amino-4-methylpentan-1-ol hydrochloride, a chiral amino alcohol with significant potential as a building block in the synthesis of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, reactivity, potential synthetic pathways, and its applications, particularly in the development of agents targeting the central nervous system (CNS).
Identifier and Chemical Structure
(R)-5-Amino-4-methylpentan-1-ol hydrochloride is a chiral molecule featuring a primary amine and a primary alcohol separated by a five-carbon chain with a methyl group at the stereocenter. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Identifier | Value | Source |
| CAS Number | 2734714-91-9 | [1][2] |
| Molecular Formula | C₆H₁₆ClNO | [1][2] |
| Molecular Weight | 153.65 g/mol | [1][2] |
| IUPAC Name | (R)-5-amino-4-methylpentan-1-ol hydrochloride | [1] |
| SMILES | OCCCCN.[H]Cl | [1] |
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// Bonds O -- C1 [label="", penwidth=1.5]; C1 -- C2 [label="", penwidth=1.5]; C2 -- C3 [label="", penwidth=1.5]; C3 -- C4 [label="", penwidth=1.5]; C4 -- C5 [label="", penwidth=1.5]; C4 -- C6 [label="CH3", penwidth=1.5]; C5 -- N [label="", penwidth=1.5];
// Labels node [shape=none, fillcolor=none]; label_O [label="HO", pos="-1.5,0!"]; label_N [label="NH3+", pos="5.5,-1!"]; label_Cl [label="Cl-", pos="6,0!"]; label_R [label="(R)", pos="3.5,0.5!"]; }
Figure 1: Chemical structure of (R)-5-Amino-4-methylpentan-1-ol hydrochloride.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (R)-5-Amino-4-methylpentan-1-ol hydrochloride are not extensively reported in publicly available literature. The information below is based on data from chemical suppliers and general chemical principles.
| Property | Value/Information | Source |
| Purity | ≥95% | [1][2] |
| Appearance | Not specified, likely a white to off-white solid. | Inferred |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). | Inferred |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Storage | 2-8°C, under inert gas. | [2] |
Note: The lack of comprehensive, publicly available experimental data necessitates that researchers determine these properties empirically for their specific applications.
Reactivity Profile
The chemical reactivity of (R)-5-Amino-4-methylpentan-1-ol hydrochloride is dictated by its three key features: the primary amine, the primary alcohol, and the chiral center.
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Primary Amine (as hydrochloride salt): The amine is protonated in the hydrochloride salt form. Treatment with a base will liberate the free amine, which is a potent nucleophile. It can readily participate in reactions such as acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas.
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Primary Alcohol: The hydroxyl group is also a nucleophile, albeit weaker than the free amine. It can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The relative reactivity of the amine and alcohol can be controlled by using appropriate protecting groups.
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Chirality: The (R)-configuration at the C4 position is a critical feature of this molecule. This stereocenter allows for the synthesis of enantiomerically pure downstream compounds, which is crucial for achieving specific biological activity and reducing off-target effects in drug development.[2]
Figure 2: Key reactive sites of (R)-5-Amino-4-methylpentan-1-ol hydrochloride.
Applications in Drug Discovery
Chiral amino alcohols are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and their prevalence in biologically active molecules.[3] (R)-5-Amino-4-methylpentan-1-ol hydrochloride is particularly valuable as a building block for CNS-active compounds, such as anticonvulsants and neuroprotective agents.[2] The stereochemistry and the spatial arrangement of the amino and hydroxyl groups can lead to high-affinity interactions with biological targets like ion channels, receptors, and enzymes.
The structural motif of a chiral amino alcohol is present in numerous approved drugs and clinical candidates. While specific examples directly incorporating (R)-5-Amino-4-methylpentan-1-ol hydrochloride are not publicly disclosed, its utility can be inferred from its structural similarity to fragments of known bioactive molecules. For instance, many GABA analogues and modulators of voltage-gated ion channels, which are key targets in epilepsy and neurodegenerative diseases, feature chiral amino alcohol backbones.[4]
Proposed Synthesis Route
Retrosynthetic Analysis:
Figure 3: A possible retrosynthetic pathway for (R)-5-Amino-4-methylpentan-1-ol.
Hypothetical Forward Synthesis:
A potential enantioselective synthesis could start from a readily available chiral precursor. The following is a conceptual outline:
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Starting Material: A suitable chiral starting material, such as (R)-citronellene, could be used.
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Oxidative Cleavage: Ozonolysis of the double bond followed by oxidative workup would yield a chiral carboxylic acid.
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Functional Group Transformations: The carboxylic acid could be converted to a primary amine through a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding nitrile. The other end of the molecule would need to be selectively reduced to the primary alcohol.
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Deprotection and Salt Formation: Any protecting groups used during the synthesis would be removed, and the final compound would be isolated as the hydrochloride salt by treatment with HCl in a suitable solvent.
This proposed route is one of many possibilities and highlights the importance of strategic planning in asymmetric synthesis to control the stereochemistry of the final product.
Handling and Storage
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Safety Information
A specific Material Safety Data Sheet (MSDS) for (R)-5-Amino-4-methylpentan-1-ol hydrochloride is not publicly available. The following information is based on the general properties of amino alcohols and should be used as a guideline.
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Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
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First Aid Measures:
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In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.
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In case of contact with skin: Wash off with soap and plenty of water.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth with water.
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In all cases of exposure, seek medical attention.
It is imperative to consult a comprehensive and specific MSDS from the supplier before handling this compound.
Conclusion
(R)-5-Amino-4-methylpentan-1-ol hydrochloride is a valuable chiral building block with considerable potential for the synthesis of complex, enantiomerically pure molecules, particularly for applications in CNS drug discovery. While publicly available data on its specific properties and synthesis are limited, its structural features suggest a rich and versatile chemistry. Researchers working with this compound should conduct their own characterization and safety assessments to ensure its appropriate use in their synthetic endeavors.
References
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MySkinRecipes. (R)-5-Amino-4-methylpentan-1-ol hydrochloride. [Link]
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ResearchGate. Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. [Link]
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Journal of the American Chemical Society. Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
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MySkinRecipes. (R)-5-Amino-4-methylpentan-1-ol hydrochloride (Thai). [Link]
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PubMed Central. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]
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ChemEssen. Deltorphin I, ala(2)- Properties. [Link]
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Longdom Publishing. Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [Link]
Figure 1. Enantiomers of 5-Amino-4-methylpentan-1-ol.
